REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][CH2:10]1.ClC(Cl)C(Cl)Cl.[N+](C1C=CC=CC=1)([O-])=O.[Cl-].[Cl-].[Cl-].[Al+3].Cl>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:3][CH:2]=1 |f:4.5.6.7|
|
Name
|
|
Quantity
|
5.25 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL round bottom flask equipped with a magnetic stirrer bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled with an external ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was again cooled with an external ice bath
|
Type
|
ADDITION
|
Details
|
beaker filled with ice
|
Type
|
ADDITION
|
Details
|
This solution was added to the reaction mixture carefully
|
Type
|
CUSTOM
|
Details
|
first until reaction
|
Type
|
ADDITION
|
Details
|
After that point a 10 mL portion was carefully added to test for reactivity
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the external ice bath removed
|
Type
|
STIRRING
|
Details
|
the pale emulsion was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A white precipitate was collected form the emulsion
|
Type
|
FILTRATION
|
Details
|
by suction filtration
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in 300 mL of 0.3 M sodium hydroxide
|
Type
|
WASH
|
Details
|
washed with 100 mL of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The white precipitate that was collected upon vacuum filtration
|
Type
|
WASH
|
Details
|
was washed with 3×100 mL de-ionized water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |